Limonin 7-(O-Carboxymethyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Limonin 7-(O-Carboxymethyl)oxime is a derivative of limonin, a natural tetracyclic triterpenoid compound predominantly found in citrus fruits. This compound is known for its diverse pharmacological properties, including anticancer, antimicrobial, antioxidant, antidiabetic, and insecticidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Limonin 7-(O-Carboxymethyl)oxime involves the oximation of the C-7 carbonyl group of limonin. This process typically uses hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified using chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Limonin 7-(O-Carboxymethyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Limonin 7-(O-Carboxymethyl)oxime has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and antidiabetic effects.
Industry: Utilized in the development of natural insecticides
Mechanism of Action
The mechanism of action of Limonin 7-(O-Carboxymethyl)oxime involves its interaction with various molecular targets and pathways. It activates AMP-activated protein kinase (AMPK), leading to the inhibition of cellular energy metabolism and suppression of transcriptional activity of sterol regulatory element-binding proteins (SREBP1/2). This results in reduced lipid synthesis and increased fatty acid oxidation .
Comparison with Similar Compounds
Similar Compounds
Nomilin: Another limonoid with similar pharmacological properties.
Obacunone: Known for its anticancer and antimicrobial activities.
Ichangin: Exhibits antioxidant and anti-inflammatory effects.
Uniqueness
Limonin 7-(O-Carboxymethyl)oxime stands out due to its enhanced water solubility and stronger anti-inflammatory and analgesic activities compared to its parent compound, limonin .
Properties
Molecular Formula |
C28H33NO10 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
2-[(Z)-[(1R,2R,7S,10R,13S,14S,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,17-dioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-12-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C28H33NO10/c1-24(2)16-9-17(29-36-12-19(30)31)26(4)15(27(16)13-35-20(32)10-18(27)38-24)5-7-25(3)21(14-6-8-34-11-14)37-23(33)22-28(25,26)39-22/h6,8,11,15-16,18,21-22H,5,7,9-10,12-13H2,1-4H3,(H,30,31)/b29-17-/t15-,16-,18-,21-,22+,25-,26-,27+,28+/m0/s1 |
InChI Key |
MNBPWVNCSLBLOC-LJPAEKGISA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(/C(=N\OCC(=O)O)/C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C |
Canonical SMILES |
CC1(C2CC(=NOCC(=O)O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.